3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

PROTAC Cereblon ligand Chemical stability

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride (CAS 2259851-45-9, monohydrochloride; CAS 2922286-32-4, dihydrochloride; also designated PAG 4′-piperazine) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the phenyl amino glutarimide (PAG) scaffold class. The compound incorporates a piperidine-2,6-dione (glutarimide) core—the conserved pharmacophore for CRBN binding—linked via a 4-aminoaniline bridge to a terminal piperazine moiety that serves as a conjugation handle for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design.

Molecular Formula C15H21ClN4O2
Molecular Weight 324.80 g/mol
Cat. No. B8268365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
Molecular FormulaC15H21ClN4O2
Molecular Weight324.80 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl
InChIInChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H
InChIKeyGSBVPDDOJXEDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride – A Phenyl Amino Glutarimide (PAG) Cereblon Ligand Building Block for PROTAC Research


3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride (CAS 2259851-45-9, monohydrochloride; CAS 2922286-32-4, dihydrochloride; also designated PAG 4′-piperazine) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the phenyl amino glutarimide (PAG) scaffold class [1]. The compound incorporates a piperidine-2,6-dione (glutarimide) core—the conserved pharmacophore for CRBN binding—linked via a 4-aminoaniline bridge to a terminal piperazine moiety that serves as a conjugation handle for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design . Unlike classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, the PAG scaffold replaces the hydrolysis-prone phthalimide or isoindolinone moiety with a phenyl ring, conferring differentiated chemical stability and ligand efficiency profiles . The compound is supplied as a research-grade building block with standard purity ≥95% (HPLC) and is validated for use in synthesizing PROTACs that drive cereblon-mediated degradation of therapeutic targets including BRD4 and RET .

Why 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride Cannot Be Replaced by Generic IMiD-Based Building Blocks in PROTAC Design


CRBN-recruiting PROTAC building blocks are not interchangeable. Classical IMiD-based ligands (e.g., thalidomide, lenalidomide, pomalidomide and their piperazine-functionalized derivatives) contain a phthalimide or isoindolinone moiety that is intrinsically susceptible to hydrolytic ring-opening under physiological conditions—a property that directly undermines PROTAC stability, cellular potency, and reproducibility in degradation assays [1]. In head-to-head stability experiments, thalidomide exhibited a half-life of only 3.3 hours in MV4-11 cell culture media at pH 7.4 and 37°C, while lenalidomide and pomalidomide showed t₁/₂ values of 11.7 and 12.2 hours, respectively [2]. By contrast, the phenyl glutarimide (PG/PAG) scaffold—from which this compound is derived—displayed half-lives exceeding 24 hours under identical conditions, a >7.3-fold improvement over thalidomide [2]. Furthermore, the PAG 4′-piperazine building block is ~16% lighter in molecular weight than functionally equivalent pomalidomide-piperazine (free base MW 288.35 vs 342.35 g/mol), yet preserves comparable CRBN binding with superior ligand efficiency (LE 0.48–0.64 for PG analogs vs 0.38–0.45 for IMiDs) . These quantitative differences in stability, molecular economy, and binding efficiency mean that substituting an IMiD-based building block for this PAG-derived compound in a PROTAC synthesis campaign will produce a structurally and pharmacologically distinct degrader with different stability, degradation kinetics, and cellular activity profiles.

Quantitative Differentiation Evidence for 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride Against Key Comparators


Hydrolytic Stability in Cell Culture Media: PG Scaffold vs Thalidomide, Lenalidomide, and Pomalidomide

In a direct head-to-head stability assay conducted under physiologically relevant conditions (MV4-11 AML cell culture media, pH 7.4, 37°C, 24 h incubation with LCMS quantification at five time points), the phenyl glutarimide (PG) scaffold—the core of this compound—exhibited a hydrolytic half-life exceeding 24 hours. This represents a >7.3-fold improvement over thalidomide (t₁/₂ = 3.3 h), a >2.1-fold improvement over lenalidomide (t₁/₂ = 11.7 h), and a >2.0-fold improvement over pomalidomide (t₁/₂ = 12.2 h) [1]. After 6 hours of incubation, only 20% of thalidomide remained detectable, whereas PG analogs showed negligible degradation [1]. In the more basic HD-MB03 medulloblastoma cell media (pH 7.7), all three IMiDs fell below detection limits after 24 hours, while PG analogs retained approximately 20-hour half-lives [1]. This stability advantage is attributed to the replacement of the electron-withdrawing phthalimide moiety with a phenyl ring, which reduces activation of the glutarimide toward nucleophilic attack [1].

PROTAC Cereblon ligand Chemical stability

CRBN Binding Affinity and Ligand Efficiency: PG Analogs vs IMiDs

In a fluorescence polarization competitive binding assay using a Cy5-conjugated lenalidomide probe, phenyl glutarimide (PG) analogs demonstrated CRBN binding affinities in a range comparable to or exceeding those of classical IMiDs, while achieving markedly superior ligand efficiency (LE) due to their reduced molecular weight [1]. The 4-amino PG analog 2c—the closest structural surrogate to the PAG 4′-piperazine scaffold—displayed a CRBN IC₅₀ of 0.123 μM, representing a 10.4-fold improvement in binding affinity over thalidomide (IC₅₀ = 1.282 μM) [1]. PG analog 2a (the unsubstituted phenyl parent) showed a CRBN IC₅₀ of 2.191 μM, comparable to thalidomide. Critically, PG analogs achieved ligand efficiency values (LE = 0.48–0.64) significantly exceeding those of IMiDs (LE = 0.38–0.45), with the 4-amino analog 2c reaching LE = 0.64 vs thalidomide's LE = 0.43 [1]. This indicates that each atom of the PG scaffold contributes more binding energy than the corresponding atom in the IMiD scaffold, a key advantage for PROTAC design where molecular weight economy is critical [1].

CRBN binding Ligand efficiency Fluorescence polarization assay

Molecular Weight Economy: PAG 4′-Piperazine vs Pomalidomide-Piperazine and Lenalidomide 5′-Piperazine

When selecting a piperazine-functionalized cereblon ligand for PROTAC synthesis, the molecular weight of the E3 ligase recruiting module directly impacts the overall size, permeability, and drug-likeness of the final heterobifunctional degrader. PAG 4′-piperazine (free base MW = 288.35 g/mol, C₁₅H₂₀N₄O₂) is 15.8% lighter than pomalidomide-piperazine (free base MW = 342.35 g/mol, C₁₇H₁₈N₄O₄), the most commonly used IMiD-based piperazine building block . As its dihydrochloride salt form (CAS 2922286-32-4, MW = 361.27), it is also marginally lighter than lenalidomide 5′-piperazine hydrochloride (MW = 364.83, C₁₇H₂₁ClN₄O₃) . This ~16% molecular weight reduction, confirmed independently by the Enamine PAG library product description, is consistent with the scaffold-level advantage of replacing the phthalimide/isoindolinone moiety with a phenyl ring . The net effect is that PROTACs constructed from the PAG 4′-piperazine building block enter development with a lower starting molecular weight, translating to higher ligand efficiency per atom of CRBN binding and improved probability of achieving favorable ADME properties.

PROTAC building block Molecular weight Ligand efficiency

PROTAC Degradation Potency: PG-Based PROTAC SJ995973 vs Thalidomide-Based dBET1

The translational advantage of the PG/PAG scaffold in PROTAC design is demonstrated by SJ995973 (also designated PG-PROTAC 4c), a phenyl glutarimide-based BET degrader that showed dramatically improved potency compared to its direct thalidomide-based structural analog dBET1 [1]. SJ995973 inhibited the viability of MV4-11 human acute myeloid leukemia cells with an IC₅₀ of 3 pM—among the most potent antiproliferative activities reported for a BET-targeting degrader—and achieved a BRD4 degradation DC₅₀ of 0.87 nM (Dmax = 99%) [1][2]. While SJ995973 uses a PG scaffold rather than the PAG 4′-piperazine specifically, it establishes the proof-of-concept that the phenyl glutarimide core enables PROTACs with low-picomolar cellular potency, an outcome attributed to the combined effects of improved chemical stability in cell media and efficient CRBN engagement [1]. The same PG scaffold has been used in LCK degraders (SJ11646, DC₅₀ = 0.00838 pM) and JAK2/3 degraders (SJ10542, DC₅₀ = 11–14 nM) which incorporate piperazine-containing linkers and achieve >90% target degradation , further demonstrating the scaffold's versatility across target classes and linker chemistries.

PROTAC BRD4 degradation BET proteins Antiproliferative activity

Piperazine Handle Advantage: Semi-Rigid Linker Chemistry vs Flexible PEG Linkers

The terminal piperazine moiety of this compound serves a dual function: it provides a secondary amine for facile amide bond conjugation to carboxyl-containing linkers or target ligands, and it introduces a semi-rigid, basic heterocycle that can be protonated in the acidic endosomal environment (pKa₁ ≈ 5.4, pKa₂ ≈ 9.7 for unsubstituted piperazine) to enhance aqueous solubility and promote endosomal escape of the final PROTAC molecule . In a systematic comparison of linker designs, piperazine-containing PROTACs demonstrated balanced rigidity and polarity that promoted intramolecular folding and passive diffusion, in contrast to purely flexible PEG linkers that increase topological polar surface area (TPSA) and can reduce passive diffusion [1]. A 2022 RSC Advances study analyzing pKa modulation in piperazine-containing PROTACs confirmed that the piperazine protonation state can be fine-tuned through chemical modifications to the surrounding linker environment, providing a design degree of freedom not available with neutral PEG or alkyl linkers [2]. The 4′-substitution pattern on the phenyl ring of this compound positions the piperazine handle at the solvent-exposed exit vector of the CRBN binding pocket, which is the optimal geometry for linker attachment based on co-crystal structure analysis (PDB: 4CI1) of the CRBN-DDB1-thalidomide complex [3].

PROTAC linker design Piperazine Rigidity Solubility Cell permeability

Vendor-Supplied Purity, QC Documentation, and Validated Application Scope vs Generic Catalog Compounds

Multiple independent vendors supply this compound with standardized purity specifications and batch-level analytical documentation, a procurement-relevant differentiator compared to single-source or custom-synthesis alternatives. Bidepharm supplies the monohydrochloride (CAS 2259851-45-9) at standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC analyses . InvivoChem offers the same compound at ≥98.00% purity . The dihydrochloride form (CAS 2922286-32-4) is available from Tocris (Catalog No. 7998, ≥95% HPLC) and Cayman Chemical (Item No. 41881, ≥95%) with full technical documentation . Critically, this compound has been specifically validated as a PROTAC building block and cited in the synthesis of cereblon-recruiting degraders targeting BRD4 and RET—two of the most clinically relevant targets in the targeted protein degradation field . This stands in contrast to generic piperazine-containing intermediates that are sold without PROTAC-specific application validation. CymitQuimica and Fluorochem list the compound with defined long-term storage conditions (room temperature, inert atmosphere, protected from light), ensuring procurement teams can plan inventory management .

PROTAC building block Quality control NMR HPLC Batch certification

Optimal Research and Industrial Application Scenarios for 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride Based on Quantitative Evidence


PROTAC Design Campaigns Requiring Hydrolytically Stable CRBN Warheads for Long-Duration Cellular Degradation Assays

For PROTAC programs that require consistent CRBN engagement over extended incubation periods (≥24 hours), this compound's PG scaffold provides a decisive stability advantage. As demonstrated by Min et al. (2021), PG analogs exhibit hydrolytic half-lives exceeding 24 hours in MV4-11 AML cell culture media, compared to only 3.3 hours for thalidomide and 11.7–12.2 hours for lenalidomide and pomalidomide [1]. This stability differential means that PROTACs built from the PAG 4′-piperazine building block will maintain CRBN occupancy throughout the entire duration of typical 24–48 hour degradation time-course experiments, eliminating the confounding variable of warhead degradation that plagues IMiD-based PROTACs. This is particularly critical for targets with slow turnover kinetics or when assessing degradation depth (Dmax) at late time points, where IMiD-based PROTACs may underestimate true degradation capacity due to progressive loss of the CRBN-recruiting moiety [1].

Synthesis of Orally Bioavailable PROTACs Where Starting Molecular Weight Economy Is Critical

In heterobifunctional degrader programs targeting oral bioavailability, every Dalton counts. The PAG 4′-piperazine building block (free base MW 288.35) provides a 15.8% molecular weight savings compared to pomalidomide-piperazine (MW 342.35), the most commonly used IMiD-based piperazine building block . When combined with the scaffold's superior ligand efficiency (LE 0.48–0.64 vs 0.38–0.45 for IMiDs) [2], this translates to PROTACs that achieve equivalent or superior CRBN engagement at lower molecular weight—a critical advantage for programs aiming to stay within the empirical MW ceiling of 900–1000 Da for orally bioavailable degraders. The Enamine PAG Library explicitly validates this advantage, stating the scaffold 'retains the same binding capability...while offering a 16% reduction in molecular weight' . Programs targeting CNS-penetrant degraders, where MW constraints are even more stringent (<500 Da recommended for the warhead-linker portion), stand to benefit most from this economy.

CRBN-Recruiting PROTACs Targeting BRD4, RET, or JAK Family Kinases with Established Scaffold Validation

This building block is specifically validated for PROTACs that drive degradation of BRD4 (bromodomain-containing protein 4) and RET (Rearranged During Transfection) kinase—two clinically validated oncology targets with published degrader programs . The PG scaffold has also been successfully employed in potent JAK2/3 degraders (SJ10542, DC₅₀ = 11–14 nM, Dmax = 90–92%) and LCK degraders (SJ11646, DC₅₀ = 0.00838 pM), demonstrating broad target-class versatility . For research groups initiating PROTAC programs against these or structurally related kinase targets, selecting this validated building block reduces the risk of CRBN-recruitment failure and provides access to published structure-activity relationship (SAR) data from the phenyl glutarimide PROTAC literature. The compound's dihydrochloride salt form offers enhanced aqueous solubility (1–10 mg/mL in PBS per Cayman specifications) , facilitating direct use in parallel synthesis and library production workflows without additional solubilization optimization.

Structure-Activity Relationship (SAR) Studies Comparing CRBN Warhead Chemotypes in Parallel Degrader Series

For medicinal chemistry teams conducting systematic SAR comparisons of CRBN-recruiting warheads, this compound represents the PAG scaffold with a 4′-piperazine exit vector—one of a family of commercially available PAG building blocks that includes PAG 3′-piperazine (meta-substituted), PAG 3′-fluoro-4′-piperazine (fluoro-substituted), and PAG 4′-piperazine-4-methylpiperidine (extended piperidine handle) . This enables head-to-head comparisons of linker exit vector geometry (4′- vs 3′-substitution) and electronic effects (fluoro vs hydrogen) within the same scaffold class. When compared in parallel with lenalidomide 5′-piperazine or pomalidomide-piperazine, researchers can directly quantify the impact of the phthalimide-to-phenyl substitution on degradation efficiency, neosubstrate selectivity (e.g., Aiolos/GSPT1 degradation profiles), and overall degrader pharmacology [2]. The availability of this compound from multiple vendors (Tocris, Cayman, Bidepharm, Fluorochem, InvivoChem) at ≥95% purity with batch-specific QC documentation ensures reproducible SAR data across multi-year optimization campaigns.

Quote Request

Request a Quote for 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.